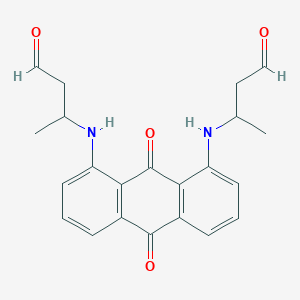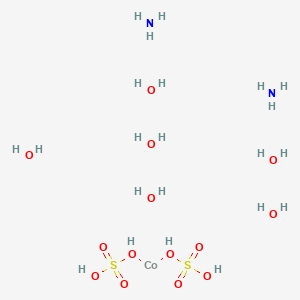
2-Octyl-1,2-benzothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyl-1,2-benzisothiazol-3(2H)-one is a chemical compound belonging to the class of benzisothiazolinones. These compounds are known for their antimicrobial properties and are often used as preservatives in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-mercaptobenzothiazole with octyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of 2-Octyl-1,2-benzisothiazol-3(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octyl-1,2-benzisothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzisothiazolinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazolinone ring to benzisothiazolidine.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzisothiazolidine derivatives.
Substitution: Various alkyl or aryl benzisothiazolinones.
Wissenschaftliche Forschungsanwendungen
2-Octyl-1,2-benzisothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects against bacterial and fungal infections.
Industry: Used as a preservative in paints, coatings, and personal care products.
Wirkmechanismus
The antimicrobial activity of 2-Octyl-1,2-benzisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The exact molecular targets and pathways involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Lacks the octyl group but shares the benzisothiazolinone core structure.
2-Methyl-1,2-benzisothiazol-3(2H)-one: Contains a methyl group instead of an octyl group.
2-Butyl-1,2-benzisothiazol-3(2H)-one: Contains a butyl group instead of an octyl group.
Uniqueness
2-Octyl-1,2-benzisothiazol-3(2H)-one is unique due to its long octyl chain, which enhances its lipophilicity and may improve its ability to interact with lipid membranes. This property can make it more effective as an antimicrobial agent compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
141426-19-9 |
|---|---|
Molekularformel |
C15H21NOS |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
2-octyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H21NOS/c1-2-3-4-5-6-9-12-16-15(17)13-10-7-8-11-14(13)18-16/h7-8,10-11H,2-6,9,12H2,1H3 |
InChI-Schlüssel |
WVGPLHUTLSZSGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C(=O)C2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)
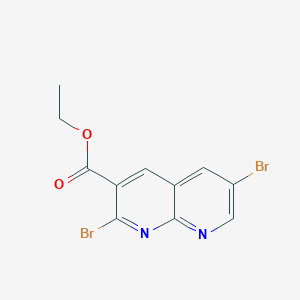
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)


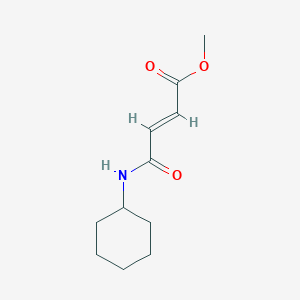
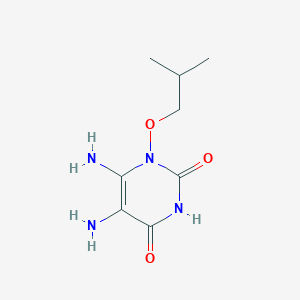
![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
